molecular formula C25H22FN3O3 B14995701 N-(4-fluorophenyl)-2-[3-(4-methylbenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide

N-(4-fluorophenyl)-2-[3-(4-methylbenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide

Cat. No.: B14995701
M. Wt: 431.5 g/mol
InChI Key: ZYWASLYFWPBFRS-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[3-(4-methylbenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylbenzyl group, and an imidazolidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[3-(4-methylbenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with 4-methylbenzyl chloride to form an intermediate, which is then reacted with phenylglycine and acetic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[3-(4-methylbenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(4-fluorophenyl)-2-[3-(4-methylbenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[3-(4-methylbenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-(3-methylbenzyl)aniline
  • N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamide
  • 4-((4-methylbenzyl)oxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone

Uniqueness

N-(4-fluorophenyl)-2-[3-(4-methylbenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide is unique due to its specific combination of functional groups and its imidazolidinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H22FN3O3

Molecular Weight

431.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-[(4-methylphenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide

InChI

InChI=1S/C25H22FN3O3/c1-17-7-9-18(10-8-17)16-28-22(15-23(30)27-20-13-11-19(26)12-14-20)24(31)29(25(28)32)21-5-3-2-4-6-21/h2-14,22H,15-16H2,1H3,(H,27,30)

InChI Key

ZYWASLYFWPBFRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C(=O)N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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